molecular formula C12H14O B2902905 2-[(3-Methylphenyl)methylidene]butanal CAS No. 1268316-99-9

2-[(3-Methylphenyl)methylidene]butanal

Cat. No.: B2902905
CAS No.: 1268316-99-9
M. Wt: 174.243
InChI Key: OYBUAUARFGTIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methylphenyl)methylidene]butanal is an organic compound with the molecular formula C12H14O It is a derivative of cinnamaldehyde, characterized by the presence of an ethyl group and a methylphenyl group attached to the propenal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)methylidene]butanal can be achieved through several methods. One common approach involves the aldol condensation of 3-methylbenzaldehyde with propanal in the presence of a base catalyst. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)methylidene]butanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-[(3-Methylphenyl)methylidene]butanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)methylidene]butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring may also participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: The parent compound, differing by the absence of the ethyl and methyl groups.

    2-Methyl-3-phenylpropenal: Similar structure but lacks the ethyl group.

    3-Methylcinnamaldehyde: Similar structure but lacks the ethyl group.

Uniqueness

2-[(3-Methylphenyl)methylidene]butanal is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. These structural differences can lead to variations in its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2E)-2-[(3-methylphenyl)methylidene]butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-3-11(9-13)8-12-6-4-5-10(2)7-12/h4-9H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBUAUARFGTIRF-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=CC(=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC=CC(=C1)C)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.